o-Nitrobenzenesulfonyl Azide

Catalog No.
S1970661
CAS No.
6655-31-8
M.F
C6H4N4O4S
M. Wt
228.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Nitrobenzenesulfonyl Azide

CAS Number

6655-31-8

Product Name

o-Nitrobenzenesulfonyl Azide

IUPAC Name

N-diazo-2-nitrobenzenesulfonamide

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

InChI

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-4-2-1-3-5(6)10(11)12/h1-4H

InChI Key

MNMURNLWLUKMSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]

The exact mass of the compound o-Nitrobenzenesulfonyl Azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92569. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Nitrobenzenesulfonyl azide (o-NbsN3) is an isolable, solid diazo-transfer reagent primarily utilized for the efficient conversion of primary amines to azides. In procurement and process scale-up, the selection of a sulfonyl azide is heavily dictated by the balance between electrophilic reactivity and thermal or impact stability. By incorporating an electron-withdrawing nitro group at the ortho position, o-NbsN3 achieves high diazo-transfer efficiency while maintaining a physical profile as a shelf-stable solid [1]. This structural feature positions it as a practical, scalable alternative to highly volatile or shock-sensitive traditional reagents, streamlining workflows in azide synthesis, isotopic labeling, and click chemistry precursor generation [2].

Substituting o-NbsN3 with generic alternatives like trifluoromethanesulfonyl azide (TfN3) or p-toluenesulfonyl azide (TsN3) introduces severe process and safety liabilities. TfN3 is highly explosive, exhibits poor shelf stability, and mandates hazardous in-situ preparation, which complicates scale-up and increases operational risk [1]. While TsN3 is historically common, it possesses known shock sensitivity and exothermic decomposition profiles that restrict its use at elevated temperatures [2]. Furthermore, substituting with structural isomers such as p-nitrobenzenesulfonyl azide (p-NbsN3) results in lower diazo-transfer efficiency, as the para-isomer lacks the specific ortho-effect that optimally enhances the electrophilicity of the sulfonyl azide group [1]. Consequently, generic substitution compromises either reaction kinetics or facility safety.

Shelf Stability vs. Triflyl Azide

The procurement of diazo-transfer reagents is often bottlenecked by the handling hazards of the neat compounds. o-NbsN3 is isolated and stored as a shelf-stable solid, directly overcoming the severe stability limitations of trifluoromethanesulfonyl azide (TfN3). Studies developing 15N-labeled variants demonstrated that while TfN3 derivatives pose significant safety and stability problems requiring immediate in-situ use, o-NbsN3 derivatives offer superior physicochemical properties and ease of handling without spontaneous degradation [1].

Evidence DimensionHandling stability and physical state
Target Compound DataShelf-stable, isolable solid
Comparator Or BaselineTfN3 (Highly explosive, requires in-situ preparation)
Quantified DifferenceElimination of in-situ generation requirement
ConditionsStandard laboratory storage and diazo-transfer conditions

Procuring a shelf-stable solid eliminates the need for hazardous, time-consuming in-situ reagent generation, directly lowering operational risk and process complexity.

Efficiency vs. Structural Isomers

The position of the electron-withdrawing nitro group critically dictates the reagent's reactivity. o-NbsN3 has been identified as a more efficient diazo-transfer reagent than its meta- and para-isomers (m-NbsN3 and p-NbsN3). The ortho-nitro substitution optimally enhances the electrophilicity of the azide moiety, accelerating the nucleophilic attack by primary amines compared to the less activated isomers [1].

Evidence DimensionDiazo-transfer efficiency
Target Compound DataHigh reactivity driven by ortho-effect
Comparator Or Baselinep-Nitrobenzenesulfonyl azide (Lower relative efficiency)
Quantified DifferenceSuperior reaction kinetics for amine-to-azide conversion
ConditionsNucleophilic substitution with primary amines

Selecting the ortho-isomer ensures faster reaction times and higher throughput in azide synthesis compared to using generic nitrated analogs.

Synthesis Yield and Reproducibility

The commercial viability of a reagent depends on its manufacturability. o-NbsN3 can be synthesized from o-nitrobenzenesulfonyl chloride and sodium azide in yields up to 96%, providing a highly reliable and reproducible route to the stable solid reagent [1]. In contrast, the preparation of highly reactive alternatives like TfN3 often suffers from inconsistent yields and hazardous isolation steps [2].

Evidence DimensionReagent synthesis yield
Target Compound DataUp to 96% yield
Comparator Or BaselineTfN3 (Inconsistent preparation yields and hazardous isolation)
Quantified DifferenceHigh-yielding, reproducible isolation
ConditionsReaction of sulfonyl chloride with sodium azide

High and reproducible synthesis yields of the reagent itself ensure a stable supply chain and consistent batch-to-batch quality for downstream users.

Isotopic Labeling Reliability

For the synthesis of 15N-labeled azides used in vibrational probing and hyperpolarized magnetic resonance imaging, the γ-15N-labeled o-NBSA (o-NsNN15N) was specifically developed to replace TfNN15N. The o-NbsN3 derivative proved superior with respect to ease of synthesis and physicochemical stability, cleanly affording a mixture of β- and γ-15N-labeled azides without the severe safety constraints that limit the procurement and use of 15N-labeled triflyl azide [1].

Evidence DimensionReagent stability in isotopic labeling
Target Compound Datao-NsNN15N (Stable, easily synthesized)
Comparator Or BaselineTfNN15N (Unstable, safety hazards)
Quantified DifferenceSafe isolation of the 15N-labeled transfer reagent
ConditionsSynthesis of 15N-labeled azides from primary amines

Buyers requiring isotopically labeled azides for advanced imaging can procure this reagent without the extreme safety infrastructure required for triflyl azide derivatives.

Scalable Amine-to-Azide Conversions

Due to its shelf-stable solid form and high diazo-transfer efficiency, o-NbsN3 is the optimal choice for scaling up the synthesis of azides from primary amines. It directly replaces hazardous reagents like TfN3 or shock-sensitive TsN3, allowing facilities to perform these conversions without specialized blast-shielding or in-situ generation protocols [1].

15N-Labeled Biomolecular Tag Synthesis

o-NbsN3 is highly suited for generating 15N-labeled azides used as tags in vibrational probing and hyperpolarized NMR imaging. The γ-15N-labeled variant provides a stable, isolable reagent that overcomes the severe physicochemical instability of older labeled reagents like TfNN15N [1].

Click Chemistry Precursors

In workflows requiring the rapid generation of azides for subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions, the enhanced electrophilicity of the ortho-nitro group ensures rapid conversion of amine starting materials. This allows for streamlined, high-throughput synthesis of triazole libraries while maintaining strict safety margins compared to traditional sulfonyl azides [2].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6655-31-8

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